L 640035
Overview
Description
L 640035 is a synthetic compound that belongs to the class of dibenzothiepins. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which includes all the environmental chemicals to which humans are exposed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L 640035 involves several steps. One common method includes the reaction of dibenzo[b,f]thiepin with appropriate reagents to introduce the methanol and dioxide functionalities. Specific details on the reaction conditions and reagents used can be found in specialized chemical synthesis literature.
Industrial Production Methods: Industrial production methods for this compound are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include large-scale reactions with stringent control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: L 640035 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form sulfoxides and sulfones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
L 640035 has several scientific research applications. It is used in medicinal chemistry research, particularly in the study of antiviral compounds. For example, derivatives of dibenzothiepin have been shown to inhibit dengue virus replication by targeting viral helicase . Additionally, the compound is used in the study of antidepressant drugs, as the dibenzo[b,e]thiepine moiety is a common scaffold in these medications .
Mechanism of Action
The mechanism of action of L 640035 involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, the compound has been shown to inhibit viral helicase, which is essential for viral replication . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L 640035 include other dibenzothiepin derivatives, such as dihydrodibenzo[b,e]thiepin and its various substituted forms .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure, which includes the methanol and dioxide functionalities. These structural features can influence the compound’s reactivity and biological activity, making it unique in its applications .
Properties
CAS No. |
77167-93-2 |
---|---|
Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(11,11-dioxobenzo[b][1]benzothiepin-2-yl)methanol |
InChI |
InChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2 |
InChI Key |
NYFDVYBQHBRTNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO |
Appearance |
Solid powder |
Key on ui other cas no. |
77167-93-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide L 640035 L-640,035 L-640035 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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